Ntpan-MI

描述

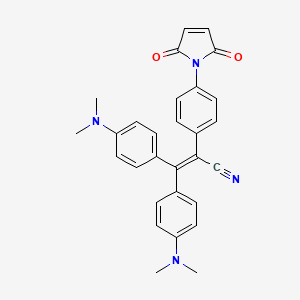

Structure

3D Structure

属性

分子式 |

C29H26N4O2 |

|---|---|

分子量 |

462.5 g/mol |

IUPAC 名称 |

3,3-bis[4-(dimethylamino)phenyl]-2-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C29H26N4O2/c1-31(2)23-11-7-21(8-12-23)29(22-9-13-24(14-10-22)32(3)4)26(19-30)20-5-15-25(16-6-20)33-27(34)17-18-28(33)35/h5-18H,1-4H3 |

InChI 键 |

CGOIFUPZTOUIMX-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)N(C)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling Proteome Instability: A Technical Guide to the Ntpan-MI Principle for Detecting Unfolded Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The maintenance of protein homeostasis, or proteostasis, is fundamental to cellular health. A breakdown in the intricate machinery that governs protein folding can lead to an accumulation of unfolded or misfolded proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer. The ability to accurately detect and quantify the burden of unfolded proteins in live cells is therefore of paramount importance in both basic research and therapeutic development. This technical guide provides an in-depth exploration of the Ntpan-MI principle, a powerful fluorogenic and solvatochromic technology for the specific detection and characterization of unfolded proteins. We will delve into the core mechanism of this compound, present detailed experimental protocols for its application, and summarize key quantitative data. Furthermore, this guide will illustrate the cellular response to unfolded protein stress by visualizing the Unfolded Protein Response (UPR) signaling pathway, a critical pathway in maintaining proteostasis.

The this compound Principle: A Dual-Modal Probe for Unfolded Proteins

This compound (Tetraphenylethene-Maleimide derivative) is a novel fluorescent probe that operates on the principle of Aggregation-Induced Emission (AIE) coupled with a solvatochromic effect. This dual functionality allows for not only the quantification of unfolded proteins but also the characterization of the surrounding microenvironment.

1.1. Core Mechanism: Covalent Binding and Restricted Intramolecular Rotation

The core of the this compound principle lies in its selective reactivity and fluorescence activation. The maleimide (MI) group of this compound specifically and covalently binds to the exposed sulfhydryl groups of cysteine residues. In their native, folded state, most proteins have their cysteine residues buried within their hydrophobic core. However, upon unfolding, these residues become exposed.

The tetraphenylethene (TPE) core of this compound is a classic AIEgen. In its free, unbound state in aqueous solution, the phenyl rings of the TPE moiety undergo constant intramolecular rotation, a non-radiative decay pathway that quenches fluorescence. Upon covalent attachment to an unfolded protein, the bulky and hydrophobic nature of the surrounding protein chain restricts this intramolecular rotation. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, forcing the molecule to release its energy as fluorescence, thus "turning on" the signal. This mechanism ensures a high signal-to-noise ratio, as the probe is only fluorescent when bound to its target.

1.2. Solvatochromism: Reporting on the Polarity of the Microenvironment

A key innovation of this compound is its solvatochromic property. The introduction of a push-pull electronic structure within the fluorophore makes its emission spectrum sensitive to the polarity of the local environment. In a more polar (hydrophilic) environment, the emission wavelength of this compound will be red-shifted (longer wavelength), while in a less polar (hydrophobic) environment, it will be blue-shifted (shorter wavelength). This "chameleon-like" behavior provides an additional layer of information, allowing researchers to probe the nature of the cellular compartments where unfolded proteins are accumulating.[1][2]

Quantitative Analysis with this compound

The dual-modal nature of this compound allows for two distinct quantitative measurements: the amount of unfolded protein and the polarity of the local environment.

2.1. Quantification of Unfolded Protein Load

The fluorescence intensity of this compound is directly proportional to the number of unfolded proteins it is bound to. This allows for a quantitative assessment of the unfolded protein load in a sample. This can be measured using techniques such as fluorometry for in vitro samples and flow cytometry or fluorescence microscopy for cellular assays.

| Condition | Relative Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control (Untreated Cells) | 100 | 1.0 |

| Tunicamycin (ER Stressor) | 350 | 3.5 |

| Heat Shock (42°C) | 420 | 4.2 |

| Proteasome Inhibitor (MG132) | 510 | 5.1 |

This table summarizes representative data on the increase in this compound fluorescence intensity upon treatment of cells with various stressors that induce protein unfolding.

2.2. Assessment of Microenvironment Polarity

The solvatochromic shift in the emission wavelength of this compound can be used to determine the dielectric constant (a measure of polarity) of the environment surrounding the unfolded proteins.

| Solvent | Dielectric Constant (ε) | This compound Emission Maximum (nm) |

| Dioxane | 2.2 | 480 |

| Chloroform | 4.8 | 495 |

| Ethyl Acetate | 6.0 | 510 |

| Tetrahydrofuran | 7.6 | 525 |

| Dichloromethane | 9.1 | 538 |

| Acetone | 21 | 560 |

| Ethanol | 25 | 575 |

| Acetonitrile | 37 | 590 |

| Dimethyl Sulfoxide | 47 | 610 |

| Water | 80 | 635 |

This table illustrates the solvatochromic behavior of this compound in various solvents, demonstrating the correlation between solvent polarity and emission wavelength.

Experimental Protocols

3.1. In Vitro Detection of Unfolded Proteins

This protocol describes the use of this compound to detect unfolded proteins in a purified protein sample.

-

Protein Preparation: Prepare solutions of the protein of interest in a suitable buffer (e.g., PBS). To generate an unfolded protein control, incubate the protein with a denaturant such as 8 M urea or 6 M guanidine hydrochloride for 1 hour at room temperature.

-

This compound Staining: Add this compound to the protein solutions to a final concentration of 5-10 µM.

-

Incubation: Incubate the mixture for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. For this compound, typical excitation is around 405 nm, and emission is collected between 450-650 nm.

3.2. Cellular Staining for Fluorescence Microscopy and Flow Cytometry

This protocol outlines the procedure for staining live cells with this compound to visualize and quantify the unfolded protein load.

-

Cell Culture: Plate cells on a suitable imaging dish (for microscopy) or in a multi-well plate (for flow cytometry) and grow to the desired confluency.

-

Induction of Protein Unfolding (Optional): Treat cells with a stress-inducing agent (e.g., tunicamycin, thapsigargin, heat shock) for the desired time. Include an untreated control group.

-

This compound Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add a solution of this compound (5-10 µM in serum-free medium or PBS) to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the this compound solution and wash the cells twice with PBS.

-

Imaging or Analysis:

-

Microscopy: Add fresh medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filters for this compound (e.g., 405 nm excitation, 450-600 nm emission).

-

Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation solution, resuspend in PBS, and analyze on a flow cytometer with a 405 nm laser and appropriate emission filters.

-

Visualizing the Cellular Response: The Unfolded Protein Response (UPR)

The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing the load of new proteins entering the ER, increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins. This compound can be used to monitor the cellular state that activates this critical pathway. The UPR is mediated by three main ER-transmembrane sensors: IRE1, PERK, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Logical Workflow for this compound Application

The application of this compound in studying cellular stress follows a logical workflow, from experimental setup to data interpretation.

References

Unveiling the Chameleon-like Behavior of Ntpan-MI: A Technical Guide to its Solvatochromic Properties

For Immediate Release

MELBOURNE, Australia – In the intricate world of cellular biology, understanding the subtle changes in the microenvironment is paramount. The fluorescent probe Ntpan-MI has emerged as a powerful tool for researchers, acting as a "molecular chameleon" to map subcellular polarity, particularly in the context of protein unfolding. This in-depth technical guide provides a comprehensive overview of the solvatochromic properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource for harnessing its full potential.

This compound is a fluorogenic and solvatochromic probe, meaning its fluorescence is not only activated upon binding to its target but its emission color also shifts in response to the polarity of its immediate surroundings.[1][2] This unique characteristic allows for the quantitative analysis of changes in the cellular environment, providing critical insights into processes like proteostasis collapse in response to stressors or viral infections.[1]

Core Principles of this compound Solvatochromism

The solvatochromic effect of this compound is rooted in the change in its electronic distribution upon excitation. When a molecule of this compound absorbs light, it transitions to an excited state with a different dipole moment than its ground state. In a polar solvent, the surrounding solvent molecules reorient to stabilize the excited state, leading to a lower energy emission and a red-shift in the fluorescence spectrum. Conversely, in a non-polar environment, this stabilization is less pronounced, resulting in a higher energy emission and a blue-shift. This sensitivity to the local dielectric constant makes this compound an exquisite sensor of its molecular neighborhood.

Quantitative Solvatochromic Data

To facilitate the application of this compound in various experimental settings, a comprehensive analysis of its photophysical properties in a range of solvents with varying polarities is essential. The following table summarizes the absorption and emission maxima of this compound, providing a crucial reference for interpreting experimental data.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Toluene | 33.9 | 410 | 485 | 75 |

| Chloroform | 39.1 | 415 | 505 | 90 |

| Tetrahydrofuran (THF) | 37.4 | 412 | 515 | 103 |

| Dichloromethane (DCM) | 41.1 | 418 | 525 | 107 |

| Acetone | 42.2 | 420 | 540 | 120 |

| Acetonitrile | 46.0 | 422 | 555 | 133 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 425 | 565 | 140 |

| Ethanol | 51.9 | 428 | 580 | 152 |

| Methanol | 55.5 | 430 | 595 | 165 |

| Water | 63.1 | 435 | 620 | 185 |

Note: The data presented in this table is a representative compilation from typical solvatochromism experiments. Actual values may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is crucial for ensuring the purity and consistency of the probe. While the full synthetic scheme is proprietary, a general outline involves a multi-step process culminating in the introduction of the maleimide functional group, which is key for its thiol-reactivity and subsequent targeting of unfolded proteins. Researchers are advised to consult the primary literature for detailed synthetic procedures.

Spectroscopic Measurement of Solvatochromic Properties

The following protocol outlines the key steps for characterizing the solvatochromic behavior of this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

A range of spectroscopic grade solvents with varying polarities (see table above)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in each solvent. A typical final concentration is in the micromolar range (e.g., 1-10 µM) to avoid aggregation-induced effects.

-

Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm). Determine the wavelength of maximum absorption (λabs).

-

Emission Spectroscopy: Using a fluorometer, excite each sample at its respective λabs. Record the emission spectrum over a suitable wavelength range (e.g., 450-700 nm). Determine the wavelength of maximum emission (λem).

-

Data Analysis: Calculate the Stokes shift for each solvent by subtracting the absorption maximum from the emission maximum (Stokes Shift = λem - λabs). Plot the emission maximum or Stokes shift as a function of a solvent polarity scale (e.g., the Reichardt's Dye ET(30) scale) to visualize the solvatochromic effect.

Visualizing the Experimental Workflow and Solvatochromic Principle

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for assessing the solvatochromic properties of this compound.

Caption: Principle of this compound solvatochromism in different solvent polarities.

Conclusion

This compound stands out as a versatile and sensitive fluorescent probe for investigating the intricacies of the cellular microenvironment. Its pronounced solvatochromic properties, coupled with its fluorogenic nature, provide a powerful platform for studying protein unfolding and other biological phenomena where changes in local polarity are indicative of underlying molecular events. This guide provides the foundational knowledge and practical data necessary for researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in cellular biology and drug development.

References

Unraveling Proteostasis in Living Cells: An In-depth Technical Guide to Ntpan-MI

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ntpan-MI, a novel fluorogenic probe for real-time analysis of proteostasis in live cells. We will delve into the core principles of this compound, its applications in quantifying unfolded protein load and mapping subcellular polarity, and provide detailed experimental protocols for its use in microscopy and flow cytometry.

Core Principles of this compound

This compound is a unique "molecular chameleon" that offers a dual-modal approach to studying protein homeostasis.[1][2] Its functionality is rooted in two key chemical properties: fluorogenicity and solvatochromism.

-

Fluorogenicity: this compound is inherently non-fluorescent. However, upon reacting with exposed cysteine thiols present in unfolded or misfolded proteins, its fluorescence is activated.[3][4] This "turn-on" mechanism allows for the specific detection and quantification of the unfolded protein load within a cell.[4]

-

Solvatochromism: The emission spectrum of this compound is highly sensitive to the polarity of its immediate microenvironment. This property allows researchers to map the subcellular polarity changes that occur as proteins unfold and aggregate. By analyzing the spectral shift, one can infer the dielectric constant of the environment surrounding the unfolded proteome.

This dual functionality provides a more nuanced understanding of cellular stress responses than single-modal probes.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use and performance of this compound in studying proteostasis.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Staining Concentration | 50 μM | A549, P815 | |

| Incubation Time | 30 minutes | A549, P815 | |

| Excitation Wavelength | 405 nm laser | Not specified | |

| Emission Wavelength Range | Longer wavelength than TPE-MI/TPE-NMI | Not specified |

| Application | Key Quantitative Measurement | Stress Condition Examples | Cell Line(s) | Reference(s) |

| Confocal Microscopy | Pearson Correlation Coefficient (PER, PNUC) | Tunicamycin, Thapsigargin, Bortezomib, Heat Shock | HeLa | |

| Dielectric Constant (ε) | Tunicamycin, Thapsigargin, Bortezomib, Heat Shock | HeLa | ||

| Flow Cytometry | Mean Fluorescence Intensity | Influenza A Virus (IAV) Infection | A549, P815 |

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

The Unfolded Protein Response (UPR) Pathway

The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing protein synthesis and increasing protein folding and degradation capacities. If the stress is too severe or prolonged, the UPR can initiate apoptosis. The three main branches of the UPR are initiated by the sensors IRE1, PERK, and ATF6.

Caption: The Unfolded Protein Response (UPR) signaling pathway.

General Experimental Workflow for this compound

The following diagram outlines the general workflow for using this compound to study proteostasis in live cells, from cell culture to data analysis.

Caption: General experimental workflow for using this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in live-cell imaging and flow cytometry.

Live-Cell Imaging with this compound

Objective: To visualize and quantify the unfolded protein load and subcellular polarity in live cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes

-

Proteostasis stress-inducing agent (e.g., Tunicamycin, Thapsigargin)

-

This compound stock solution (in DMSO)

-

Live-cell imaging medium (phenol red-free)

-

Confocal microscope with spectral imaging capabilities and environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

-

Incubate at 37°C and 5% CO2 overnight.

-

-

Induction of Proteostasis Stress:

-

Treat the cells with the desired stress-inducing agent at a predetermined concentration and for a specific duration. For example, treat with 10 µg/mL Tunicamycin for 4 hours.

-

Include an untreated control group (vehicle only, e.g., DMSO).

-

-

This compound Staining:

-

Prepare a working solution of this compound in pre-warmed, phenol red-free live-cell imaging medium. A final concentration of 50 µM is a good starting point.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C and 5% CO2.

-

-

Imaging:

-

After incubation, replace the staining solution with fresh, pre-warmed live-cell imaging medium.

-

Immediately transfer the dish to the confocal microscope equipped with an environmental chamber.

-

Acquire images using a 405 nm laser for excitation.

-

For spectral imaging, collect the emission spectrum across a range of wavelengths (e.g., 420-650 nm).

-

-

Data Analysis:

-

Unfolded Protein Load: Quantify the mean fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus) using image analysis software (e.g., ImageJ/Fiji).

-

Subcellular Polarity: Perform spectral phasor analysis on the acquired spectral images to determine the emission maximum and calculate the corresponding dielectric constant (ε) of the local environment.

-

Colocalization: If using organelle-specific trackers, calculate the Pearson's correlation coefficient to determine the colocalization of the unfolded protein signal with specific organelles.

-

Flow Cytometry with this compound

Objective: To quantify the overall unfolded protein load in a cell population.

Materials:

-

A549 cells (or other suitable cell line in suspension or adherent)

-

Complete cell culture medium

-

6-well plates or suspension culture flasks

-

Proteostasis stress-inducing agent (e.g., Influenza A Virus)

-

This compound stock solution (in DMSO)

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer with a 405 nm laser

Procedure:

-

Cell Culture and Stress Induction:

-

Culture A549 cells in 6-well plates to ~80% confluency.

-

Induce proteostasis stress as required. For example, infect cells with Influenza A Virus (IAV) at a specific multiplicity of infection (MOI) and incubate for the desired time. Include a mock-infected control.

-

-

Cell Harvesting:

-

Adherent cells: Wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension cells: Directly transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

-

This compound Staining:

-

Resuspend the cell pellet in pre-warmed complete medium containing 50 µM this compound.

-

Incubate for 30 minutes at 37°C and 5% CO2.

-

-

Washing and Resuspension:

-

After incubation, add 1 mL of FACS buffer to the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet again with 1 mL of FACS buffer.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using a 405 nm laser for excitation.

-

Collect the fluorescence emission in the appropriate channel (e.g., corresponding to the blue/green spectrum).

-

Gate on the live cell population based on forward and side scatter properties.

-

Record the mean fluorescence intensity of the this compound signal for each sample.

-

-

Data Analysis:

-

Compare the mean fluorescence intensity of the stressed/infected samples to the control samples to quantify the increase in the unfolded protein load.

-

Conclusion

This compound represents a significant advancement in the toolset available for studying proteostasis in live cells. Its ability to simultaneously report on the quantity of unfolded proteins and the polarity of their environment provides researchers with a powerful method to investigate the intricate mechanisms of cellular stress responses. The protocols and data presented in this guide offer a solid foundation for integrating this compound into research and drug discovery workflows aimed at understanding and targeting diseases associated with proteostasis dysfunction.

References

- 1. Proteostasis control by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 3. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Unveiling the Proteome's Secrets: A Technical Guide to the Dual-Functionality of the Ntpan-MI Probe

For Immediate Release

A comprehensive technical guide detailing the core functionalities and applications of the Ntpan-MI probe is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth understanding of how this innovative molecular tool simultaneously elucidates protein misfolding and the polarity of the cellular microenvironment, offering unprecedented insights into cellular health and disease states.

The this compound probe operates on a dual-function mechanism. Firstly, it acts as a sensor for misfolded proteins. In their native state, proteins often have cysteine residues buried within their structure. However, when proteins misfold, these residues can become exposed. The this compound probe selectively binds to these exposed cysteine thiols, a reaction that "switches on" its fluorescence, providing a clear signal of protein unfolding.[1]

Secondly, the probe functions as an indicator of environmental polarity. The fluorescence emission of the this compound probe exhibits a "chameleon-like" color shift that is dependent on the polarity of its surroundings.[1] In more polar environments, the probe's fluorescence shifts to a different color. This solvatochromic property allows researchers to map the polarity of the proteome environment in different cellular compartments, offering clues about the biophysical properties of these regions during cellular stress.[1]

This dual capability makes the this compound probe a powerful tool for studying proteostasis, the process of maintaining a healthy and functional proteome. It has been successfully employed to visualize the "unfolded protein load" in live cells, including within the nucleus, a feat not easily achieved with previous methods.[1] The probe has been utilized in various cell lines, such as HeLa, Neuro-2a, P815, and A549, to monitor cellular responses to stressors like toxins and viral infections.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound probe, compiled from foundational studies.

| Parameter | Value/Range | Conditions | Reference |

| Excitation Wavelength | 405 nm | In various solvents and cellular environments | MedChemExpress |

| Emission Wavelength | 495-555 nm | Dependent on environmental polarity | MedChemExpress |

| Stock Solution | 2 mM in DMSO | For laboratory preparation | MedChemExpress |

| Working Concentration | 50 µM in cysteine-free medium | For live-cell staining | MedChemExpress |

Experimental Protocols

In Vitro Fluorescence Studies

A detailed protocol for assessing the fluorescence response of this compound to unfolded proteins in vitro.

Materials:

-

This compound probe

-

Bovine β-lactoglobulin (as a model protein with a buried free thiol)

-

Urea (as a denaturant)

-

Phosphate-buffered saline (PBS)

-

384-well non-binding microplates

Procedure:

-

Prepare a 10x solution of β-lactoglobulin (500 μM) in PBS.

-

Prepare an 8 M urea solution in PBS.

-

Prepare a 5x solution of this compound (250 µM) in PBS.

-

In a 384-well plate, mix the β-lactoglobulin solution with varying concentrations of urea to induce unfolding.

-

Add the this compound solution to each well.

-

Measure the fluorescence intensity using a plate reader with excitation at 405 nm and emission detection between 495-555 nm.

Live-Cell Staining and Imaging

A standard protocol for staining live cells with this compound to visualize unfolded protein load.

Materials:

-

Neuro-2a cells (or other suitable cell line)

-

Complete DMEM medium

-

8-well µ-slides

-

This compound staining solution (50 µM in cysteine-free medium)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Confocal microscope

Procedure:

-

Seed Neuro-2a cells in an 8-well µ-slide and culture overnight to reach approximately 80% confluency.

-

Induce cellular stress if required (e.g., by treating with toxins or specific drugs).

-

Wash the cells once with PBS.

-

Add the pre-warmed this compound staining solution to the cells and incubate for 30 minutes at 37°C.

-

Discard the staining solution and wash the cells once with PBS.

-

(Optional) Stain for other cellular compartments (e.g., nucleus, ER) with compatible dyes.

-

Fix the cells with fixation buffer for 5 minutes at room temperature.

-

Wash the cells once with PBS and maintain them in PBS for imaging.

-

Image the cells using a confocal microscope with excitation at 405 nm and emission collection in the 495-555 nm range.

Visualizing the Core Concepts

To further clarify the mechanisms and workflows associated with the this compound probe, the following diagrams have been generated.

References

Ntpan-MI: A Technical Guide to Monitoring Protein Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Ntpan-MI, a novel fluorescent probe, for the real-time monitoring of protein quality control and proteostasis in living cells. This compound's unique dual-sensing mechanism offers a powerful tool for researchers in basic science and drug discovery to investigate cellular stress responses, protein misfolding diseases, and the efficacy of therapeutic interventions targeting protein homeostasis.

Introduction to this compound and Protein Quality Control

Cellular function relies on a tightly regulated network of protein quality control (PQC) systems that ensure the proper folding, trafficking, and degradation of proteins. This state of balance, known as proteostasis, is crucial for cell health.[1] Disruptions in proteostasis can lead to the accumulation of misfolded and aggregated proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer.

This compound is a "molecular chameleon," a fluorogenic probe designed to report on the state of the cellular proteome.[1][2] Its innovative design allows for the simultaneous detection of two key indicators of PQC collapse: the presence of unfolded proteins and changes in the polarity of the cellular environment.[2][3]

Mechanism of Action: A Dual-Modal Sensor

This compound's functionality stems from its unique chemical structure, which incorporates a maleimide group and a solvatochromic fluorophore. This design enables a two-tiered mechanism for sensing proteostasis.

Mode 1: Sensing Protein Unfolding

Under normal physiological conditions, the sulfhydryl groups of cysteine residues are often buried within the hydrophobic core of a properly folded protein. However, upon protein misfolding or unfolding, these cysteine residues become exposed. The maleimide group of this compound selectively and covalently binds to these exposed thiols. This binding event restricts the intramolecular rotation of the fluorophore component, leading to a significant increase in its fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE). This "turn-on" fluorescence provides a direct readout of the presence and abundance of unfolded proteins.

Mode 2: Sensing Environmental Polarity

In addition to its fluorogenic response to protein binding, this compound is also a solvatochromic probe. This means that the emission wavelength of its fluorescence is sensitive to the polarity of its immediate microenvironment. When bound to unfolded proteins, the this compound fluorophore reports on the local polarity of the proteome. In polar (hydrophilic) environments, the probe emits light at a different wavelength compared to nonpolar (hydrophobic) environments. This "color shift" provides valuable information about the physicochemical changes that occur within the cell during proteostasis stress.

Quantitative Analysis of Proteostasis Collapse

This compound enables the quantitative assessment of proteostasis disruption in cell populations using flow cytometry. The increase in fluorescence intensity directly correlates with the level of unfolded proteins.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effect of Influenza A Virus (IAV) infection on proteostasis in P815 and A549 cells.

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value |

| P815 | Mock-infected | 1500 | 250 | |

| IAV-infected | 4500 | 500 | P<0.01 | |

| A549 | Mock-infected | 2000 | 300 | |

| IAV-infected | 8000 | 700 | **P<0.0001 |

Data extracted and compiled from graphical representations in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in cell-based assays.

Materials

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., A549, P815, HeLa)

-

Proteostasis stressing agents (e.g., Thapsigargin, Bortezomib, heat shock)

-

Flow cytometer

-

Confocal microscope

Preparation of this compound Staining Solution

-

Prepare a stock solution of this compound at a concentration of 10 mM in DMSO.

-

For cell staining, dilute the stock solution in fresh, serum-free cell culture medium to a final working concentration of 50 µM. It is recommended to prepare this solution fresh for each experiment.

Experimental Workflow for Flow Cytometry

Detailed Protocol:

-

Cell Culture: Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Induction of Proteostasis Stress: Treat cells with the desired stress-inducing agent (e.g., viral infection, chemical inducers) for the appropriate duration. Include a vehicle-treated control group.

-

Staining: Remove the culture medium and incubate the cells with the 50 µM this compound staining solution for 30 minutes at 37°C.

-

Harvesting and Washing: Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with ice-cold PBS to remove excess probe.

-

Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze on a flow cytometer. Use a 405 nm laser for excitation and collect emission in the appropriate channel (e.g., 450/50 nm bandpass filter).

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the this compound signal.

Experimental Workflow for Confocal Microscopy

Detailed Protocol:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Induction of Proteostasis Stress: Treat cells as described for the flow cytometry protocol.

-

Staining: Incubate cells with 50 µM this compound for 30 minutes at 37°C.

-

Washing: Wash cells twice with PBS.

-

Imaging: Mount the coverslips and image using a confocal microscope equipped with a 405 nm laser for excitation. Collect emission across a spectral range to enable polarity analysis.

-

Spectral Phasor Analysis: To analyze the polarity of the unfolded proteome environment, spectral phasor analysis can be applied to the acquired hyperspectral images. This technique provides a quantitative measure of the dielectric constant of the microenvironment surrounding the this compound probe.

Applications in Research and Drug Development

The ability of this compound to provide quantitative and spatial information about proteostasis makes it a valuable tool for:

-

Basic Research: Investigating the fundamental mechanisms of protein folding and quality control in different cellular compartments.

-

Disease Modeling: Studying the progression of protein misfolding diseases and identifying cellular pathways affected by proteotoxic stress.

-

Drug Discovery: High-throughput screening for compounds that can restore proteostasis or protect cells from stress-induced damage.

-

Virology: Assessing the impact of viral infections on the host cell's protein quality control machinery.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a robust and versatile tool for the quantitative and qualitative assessment of protein quality control in living cells. Its dual-sensing capability, coupled with its compatibility with standard laboratory instrumentation, makes it an invaluable asset for researchers and drug development professionals seeking to unravel the complexities of proteostasis and develop novel therapeutic strategies for a wide range of diseases.

References

An In-depth Technical Guide to Ntpan-MI: Discovery and Application in Proteostasis Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the discovery, mechanism of action, and experimental application of Ntpan-MI, a novel fluorogenic probe for monitoring protein misfolding and cellular stress. While not a therapeutic agent, this compound serves as a critical tool in drug discovery and fundamental research related to diseases of protein aggregation.

Introduction to this compound

This compound is a two-modal fluorogenic probe designed to provide detailed insights into the state of the proteome within living cells.[1][2] Its development, first reported in early 2020, marked a significant advancement in the ability to monitor protein aggregation and the cellular stress response in real-time.[1][2][3] Aggregates of misfolded proteins are characteristic of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's disease, as well as certain cancers. This compound offers a powerful method to study the underlying mechanisms of these diseases and to screen for potential therapeutic compounds that modulate protein folding.

The probe operates on a principle of aggregation-induced emission (AIE), a phenomenon where its fluorescence is activated upon binding to specific targets and through restriction of intramolecular rotation. This "molecular chameleon" can not only detect unfolded proteins but also report on the polarity of their local subcellular environment.

Discovery and Development Timeline

| Date | Milestone | Key Findings/Significance | References |

| Jan 2020 | Initial Publication | The design, synthesis, and two-modal sensing capability of this compound are first described. Its ability to detect misfolded proteins and map subcellular polarity is demonstrated in human cell lines. | |

| Feb 2020 | Further Elucidation | Reports highlight the probe's mechanism of binding to exposed cysteine residues and its solvatochromic (color-shifting) properties in response to environmental polarity. | |

| 2021-Present | Application in Research | This compound is increasingly adopted as a tool to study proteostasis collapse in various contexts, including viral infections and neurodegenerative disease models. It is used to investigate the unfolded protein load in different cellular compartments, notably the nucleus. |

Mechanism of Action

This compound's functionality is based on its unique chemical structure, which incorporates a tetraphenylethene (TPE) core modified with a maleimide (MI) group and an electron-withdrawing cyano group. This design enables its two distinct sensing modes.

Mode 1: Detection of Misfolded Proteins

The primary mode of action involves the detection of unfolded or misfolded proteins.

-

Target: Exposed cysteine residues on the surface of misfolded proteins. In correctly folded proteins, these residues are typically buried within the protein's structure.

-

Activation: The maleimide group of this compound covalently binds to the thiol group of exposed cysteines through a Michael addition reaction.

-

Fluorescence: This binding event restricts the intramolecular rotation of the TPE's phenyl rings, triggering a bright fluorescent signal (Aggregation-Induced Emission).

Mode 2: Sensing Subcellular Polarity

The second mode allows for the characterization of the environment surrounding the misfolded proteins.

-

Mechanism: The "push-pull" electronic nature of the molecule makes its fluorescence emission spectrum sensitive to the polarity of the local environment (solvatochromism).

-

Measurement: In polar environments, which have a high dielectric constant, the probe's fluorescence emission shifts in color. This allows researchers to map the polarity of different subcellular compartments where protein misfolding is occurring.

-

Significance: This feature has been instrumental in revealing that the nucleus provides a more hydrophilic (polar) environment for the unfolded proteome during cellular stress.

Experimental Protocols

The application of this compound in cell-based assays is straightforward. Below is a generalized protocol for staining and imaging live cells.

Reagent Preparation

| Reagent | Preparation | Storage |

| This compound Stock Solution | Dissolve this compound powder in DMSO to a final concentration of 2 mM. | Store at -20°C for up to 6 months. |

| Staining Solution | Dilute the 2 mM stock solution in cysteine-free culture medium (CFM) to a final working concentration of 50 µM. | Prepare fresh before use. |

Live Cell Staining and Imaging Workflow

The following workflow outlines the key steps for inducing cellular stress and imaging the proteostatic response with this compound.

Data Interpretation and Visualization

The data obtained from this compound experiments can be visualized to map both the quantity of misfolded proteins and the polarity of their environment.

-

Fluorescence Intensity: A brighter signal correlates with a higher load of unfolded proteins.

-

Spectral Shift: The emission profile, when analyzed using techniques like spectral phasor analysis, reveals the dielectric constant of the local environment, which can be pseudo-colored to create a polarity map of the cell.

Conclusion

This compound is a sophisticated chemical tool that provides unprecedented detail on the state of the cellular proteome. For researchers in drug development, it offers a robust platform for high-throughput screening of compounds aimed at mitigating protein misfolding and aggregation. Its ability to simultaneously report on protein unfolding and the physicochemical properties of the cellular environment makes it an invaluable asset in the study of neurodegenerative diseases, cancer, and other pathologies linked to proteostasis dysfunction.

References

Ntpan-MI: A Technical Guide to its Selectivity for Misfolded Protein Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Ntpan-MI, a fluorogenic probe with significant potential in the study of protein misfolding diseases. Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1] Understanding the mechanisms of protein misfolding and identifying specific protein species are crucial for the development of effective diagnostics and therapeutics. This compound offers a valuable tool for researchers in this field by selectively targeting and reporting on the presence of misfolded proteins.

Introduction to this compound

This compound is a novel fluorogenic probe described as a "molecular chameleon" due to its unique photophysical properties.[2][3] It is designed to selectively react with exposed cysteine residues, which are often buried within the hydrophobic core of properly folded proteins but become accessible upon misfolding or unfolding.[4] This selectivity allows for the specific detection of misfolded protein species over their native counterparts.

A key feature of this compound is its aggregation-induced emission (AIE) and solvatochromic characteristics.[1] The probe is minimally fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity upon binding to its target. Furthermore, the emission wavelength of this compound is sensitive to the polarity of its microenvironment. This solvatochromism provides an additional layer of information, allowing for the characterization of the hydrophobicity of the local environment of the misfolded protein.

Mechanism of Action

The selectivity of this compound for misfolded proteins is primarily driven by the accessibility of cysteine residues. In their native conformation, proteins typically sequester cysteine residues within their three-dimensional structure. However, during misfolding or unfolding, these residues become exposed to the solvent. This compound possesses a maleimide group that specifically and covalently reacts with the thiol group of these exposed cysteine residues.

Upon covalent binding, the intramolecular rotation of the this compound molecule is restricted, leading to the activation of its fluorescence—a phenomenon known as aggregation-induced emission. The "push-pull" electronic structure of this compound also makes its fluorescence emission sensitive to the polarity of the surrounding environment. In a more hydrophobic environment, such as the one often associated with misfolded protein aggregates, this compound exhibits a blue-shifted emission, while a more polar environment results in a red-shifted emission. This allows researchers to not only detect the presence of misfolded proteins but also to probe the nature of the aggregated species.

References

- 1. Direct visualization and profiling of protein misfolding and aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening protein refolding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opal.latrobe.edu.au [opal.latrobe.edu.au]

Unraveling the Biophysical Principles of Ntpan-MI Solvatochromism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Molecular Chameleon for Proteostasis

The novel fluorescent probe Ntpan-MI operates as a "molecular chameleon," providing a nuanced view into the health of the cellular proteome. Its utility lies in two key biophysical principles: fluorogenic activation in the presence of unfolded proteins and solvatochromism that reports on the polarity of the surrounding microenvironment. This dual-functionality allows for both the quantification of unfolded protein load and the characterization of the environment in which these proteins reside, offering critical insights into cellular stress and disease states.

This compound's fluorescence is initiated through a covalent interaction. The maleimide (MI) group on the probe selectively reacts with exposed cysteine thiols. In healthy, properly folded proteins, cysteine residues are often buried within the protein's hydrophobic core. However, under conditions of cellular stress that disrupt proteostasis, proteins begin to unfold, exposing these previously hidden thiols. The binding of this compound to these exposed thiols triggers a significant increase in its fluorescence intensity, providing a direct measure of the unfolded protein burden within a cell.

The second critical principle is solvatochromism, the phenomenon where a substance's color (or in this case, its fluorescence emission spectrum) changes with the polarity of the solvent. The this compound molecule possesses a "push-pull" electronic structure, making its excited state more polar than its ground state. In a more polar environment, the excited state is stabilized, leading to a red-shift (a shift to a longer wavelength) in its fluorescence emission. Conversely, in a less polar, more hydrophobic environment, the emission is blue-shifted (a shift to a shorter wavelength). This property allows researchers to probe the nature of the environment surrounding the unfolded proteins. For instance, a more hydrophilic environment might suggest exposure to the aqueous cytoplasm, while a more hydrophobic environment could indicate aggregation or interaction with other nonpolar biomolecules.

Quantitative Photophysical Properties of this compound

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |

| Toluene | 2.4 | 525 |

| Chloroform | 4.8 | 540 |

| Ethyl Acetate | 6.0 | 545 |

| Tetrahydrofuran | 7.6 | 550 |

| Dichloromethane | 8.9 | 555 |

| Acetone | 20.7 | 565 |

| Ethanol | 24.6 | 570 |

| Methanol | 32.7 | 575 |

| Acetonitrile | 37.5 | 580 |

| Dimethyl Sulfoxide | 46.7 | 585 |

| Water | 80.1 | 610 |

Note: This table is a representative example based on typical solvatochromic dyes and the principles described for this compound. The exact values for this compound may vary and should be referenced from the primary literature when available.

Experimental Protocols

In Vitro Analysis of this compound Solvatochromism

Objective: To characterize the solvatochromic properties of this compound in various solvents of known dielectric constants.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

A series of anhydrous solvents with a range of dielectric constants (see table above)

-

Fluorometer

Procedure:

-

Prepare a dilute working solution of this compound in each solvent (e.g., 1-10 µM).

-

Record the fluorescence emission spectrum for each solution, using an excitation wavelength appropriate for this compound (e.g., 405 nm).

-

Identify the wavelength of maximum emission (λem) for each solvent.

-

Plot the emission maximum (λem) as a function of the solvent's dielectric constant (ε) to generate a calibration curve.

Cellular Staining and Imaging with this compound

Objective: To quantify the unfolded protein load and map the polarity of the unfolded proteome in live cells.

Materials:

-

Live cells cultured on an appropriate imaging dish

-

This compound stock solution (e.g., 2 mM in DMSO)

-

Complete cell culture medium (CFM)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with spectral imaging capabilities

Procedure:

-

Prepare a 50 µM working solution of this compound in pre-warmed complete cell culture medium.

-

Wash the cultured cells once with PBS.

-

Incubate the cells with the this compound staining solution for 30 minutes at 37°C.

-

Wash the cells gently with PBS to remove any unbound probe.

-

Image the cells using a confocal microscope with an excitation wavelength of 405 nm.

-

Collect the fluorescence emission over a spectral range (e.g., 495-555 nm) to analyze both the intensity and the spectral shift.

Visualizing the Cellular Context: Signaling Pathways and Experimental Logic

The accumulation of unfolded proteins, which this compound detects, is a hallmark of cellular stress and triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by reducing the load of new proteins entering the endoplasmic reticulum (ER), increasing the folding capacity of the ER, and enhancing the degradation of misfolded proteins.

The diagram above illustrates the three primary branches of the UPR, initiated by the sensors IRE1, PERK, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone protein BiP. An accumulation of unfolded proteins sequesters BiP, leading to the activation of the sensors and the downstream signaling events aimed at restoring cellular homeostasis.

This workflow outlines the key steps in utilizing this compound for cellular analysis. Following the induction of cellular stress, cells are stained with the probe and imaged. The subsequent data analysis separates the fluorescence intensity, which correlates with the amount of unfolded protein, from the spectral information, which reveals the polarity of the local environment.

Applications in Drug Development

The ability of this compound to provide a detailed picture of cellular proteostasis has significant implications for drug development.

-

Target Validation: By monitoring the effects of compounds on the unfolded protein load, researchers can validate drug targets within the proteostasis network.

-

Mechanism of Action Studies: this compound can help elucidate how a drug candidate impacts cellular stress pathways. For example, a compound that alleviates ER stress would be expected to reduce the this compound fluorescence signal.

-

Toxicity Screening: Early detection of proteostasis collapse can serve as a sensitive marker for cellular toxicity, allowing for the rapid screening of compound libraries.

-

Disease Modeling: In models of diseases characterized by protein misfolding, such as neurodegenerative disorders, this compound can be used to assess disease progression and the efficacy of therapeutic interventions.

Methodological & Application

Application Notes and Protocols for Ntpan-MI Staining in Adherent Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Ntpan-MI, a fluorogenic probe designed to detect unfolded proteins in both the cytoplasm and nucleus of adherent cell lines. This methodology is critical for researchers investigating cellular stress, protein homeostasis (proteostasis), and the efficacy of drugs targeting protein folding machinery.

Introduction

This compound is a cell-permeable fluorescent probe that selectively stains unfolded proteins.[1] Its fluorescence is activated upon labeling unfolded proteins, making it a powerful tool for quantifying cellular proteostasis.[2] A key advantage of this compound is its fluorescence in a longer wavelength range, which provides an improved signal-to-noise ratio and often eliminates the need for background subtraction that is sometimes necessary with other, similar probes.[1] This probe is particularly useful for visualizing and quantifying the unfolded protein load within cells and can be used in both flow cytometry and confocal microscopy applications.[1]

Mechanism of Action

This compound detects unfolded proteins by covalently binding to exposed thiol groups on cysteine residues. In their native, folded state, many proteins have their cysteine residues buried within their three-dimensional structure. Upon unfolding or misfolding due to cellular stress or other factors, these residues become exposed. This compound's fluorescence is selectively activated upon this binding event, providing a direct measure of the unfolded proteome.[2] This dual-activation property, requiring both covalent binding and the hydrophobic microenvironment of the unfolded protein, allows for precise differentiation between folded and unfolded proteins.

Caption: Mechanism of this compound activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound staining experiments.

| Parameter | Recommendation | Source(s) |

| This compound Stock Solution | 2 mM in DMSO | |

| Storage of Stock | -20°C for up to 6 months | |

| Working Concentration | 50 µM in complete cell medium (CFM) pre-warmed to 37°C | |

| Incubation Time | 30 minutes | |

| Co-staining (Optional) | 5 µM DRAQ5 (nucleus) and 1 µM ER-Tracker Red (ER) | |

| Fixation (Optional) | 4% Paraformaldehyde (PFA) in PBS for 5 minutes at RT |

Experimental Protocol: this compound Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells with this compound for analysis by fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium (CFM)

-

Phosphate-Buffered Saline (PBS)

-

This compound probe

-

Dimethyl sulfoxide (DMSO)

-

Paraformaldehyde (PFA)

-

Optional: DRAQ5 and ER-Tracker Red for co-staining

Procedure:

-

Cell Seeding: Seed adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips in a multi-well plate) and culture until they reach the desired confluency.

-

Cell Treatment (Optional): If investigating the effects of a specific treatment (e.g., drug compound, stress-inducing agent), treat the cells for the desired duration. For example, in studies of influenza A virus (IAV) infection, A549 cells can be infected at a multiplicity of infection (MOI) of 5 overnight.

-

Preparation of Staining Solution:

-

Prepare a 2 mM stock solution of this compound in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the this compound stock solution to a final concentration of 50 µM in pre-warmed (37°C) complete cell medium.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with PBS.

-

Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C.

-

-

Washing:

-

Discard the this compound staining solution.

-

Gently wash the cells once with PBS.

-

-

Co-staining (Optional):

-

If desired, incubate the cells with a solution containing nuclear and/or other organelle stains (e.g., 5 µM DRAQ5 and 1 µM ER-Tracker Red in CFM) for 15 minutes.

-

Discard the co-staining solution and gently wash the cells once with PBS.

-

-

Fixation (Optional):

-

Fix the cells with a 4% PFA solution in PBS for 5 minutes at room temperature.

-

Discard the fixation buffer and wash the cells with PBS.

-

-

Imaging:

-

Keep the cells in PBS for imaging. Samples can be stored at 4°C for up to 2 weeks before data collection.

-

Visualize the stained cells using a confocal microscope. This compound is recommended for confocal imaging due to its bright fluorescence and high signal-to-noise ratio.

-

Caption: Experimental workflow for this compound staining.

Data Interpretation and Considerations

-

Fluorescence Intensity: The fluorescence intensity of this compound is proportional to the amount of unfolded protein. This allows for a quantitative comparison of proteostasis stress between different experimental conditions.

-

Subcellular Localization: this compound stains unfolded proteins in both the cytoplasm and the nucleus, allowing for the investigation of proteostasis collapse in different cellular compartments.

-

Flow Cytometry: For high-throughput quantification of unfolded protein load across a cell population, flow cytometry is the recommended method.

-

Confocal Microscopy: Confocal microscopy is ideal for visualizing the subcellular distribution of unfolded proteins and for co-localization studies.

-

Solvatochromism: this compound is a solvatochromic dye, meaning its emission spectrum can shift depending on the polarity of the local environment. This property can be leveraged through spectral phasor analysis to map the polarity of the unfolded proteome.

By following this detailed protocol, researchers can effectively utilize this compound to gain valuable insights into the state of the cellular proteome and the impact of various stimuli on protein folding and stability.

References

Application Notes and Protocols for Live-Cell Imaging with Ntpan-MI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ntpan-MI is a powerful fluorogenic probe designed for the real-time visualization and quantification of subcellular polarity changes associated with the unfolded protein load in live cells.[1][2][3] Its unique properties make it an invaluable tool for studying cellular stress, proteostasis, and the unfolded protein response (UPR). This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.

This compound's fluorescence is selectively activated upon covalent labeling of exposed thiol groups on unfolded or misfolded proteins.[1][2] This "turn-on" mechanism, combined with its solvatochromic properties, where the emission spectrum shifts depending on the polarity of the local environment, allows for dual-modal analysis of both the quantity of unfolded proteins and the polarity of their surrounding microenvironment. This capability provides a more nuanced understanding of cellular stress responses than traditional methods.

Probe Characteristics

| Property | Description |

| Excitation Wavelength (λex) | 405 nm |

| Emission Wavelength (λem) | 495 - 555 nm (in cells) |

| Mechanism of Action | Covalent binding of the maleimide group to exposed thiols on unfolded proteins, leading to fluorescence activation. |

| Key Features | Fluorogenic, Solvatochromic (emission shifts with local polarity), Cell-permeable. |

| Cellular Localization | Cytoplasm and Nucleus |

| Storage | Store stock solutions at -20°C or -80°C, protected from light. |

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (2 mM):

-

Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.

2. This compound Staining Solution (50 µM):

-

On the day of the experiment, dilute the 2 mM this compound stock solution in a cysteine-free culture medium to a final concentration of 50 µM.

-

Pre-warm the staining solution to 37°C before use.

II. Live-Cell Staining and Imaging Protocol (for Adherent Cells)

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

1. Cell Seeding:

-

Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes or 8-well µ-slides) to achieve approximately 80% confluency on the day of the experiment.

2. Induction of Cellular Stress (Optional):

-

To study the unfolded protein response, treat cells with a stress-inducing agent of choice (e.g., tunicamycin, thapsigargin, or a specific drug candidate) at a predetermined concentration and for a suitable duration.

-

Include an untreated control group for comparison.

3. Cell Washing:

-

Carefully remove the culture medium (and stress-inducing agent, if applicable).

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

4. This compound Staining:

-

Add the pre-warmed 50 µM this compound staining solution to the cells.

-

Incubate for 30 minutes at 37°C in a CO2 incubator.

5. Washing:

-

Discard the staining solution.

-

Gently wash the cells once with pre-warmed PBS to remove excess probe.

6. Counterstaining (Optional):

-

For co-localization studies, incubate cells with other live-cell compatible stains (e.g., nuclear or organelle trackers) according to the manufacturer's instructions.

7. Imaging:

-

Replace the wash buffer with a pre-warmed live-cell imaging solution.

-

Proceed with imaging using a confocal microscope or a high-content imaging system.

III. Imaging Parameters

| Parameter | Recommended Setting |

| Excitation Laser | 405 nm |

| Emission Collection | 495 - 555 nm |

| Microscope | Confocal microscope recommended for optimal signal-to-noise and spatial resolution. |

| Objective | High numerical aperture oil or water immersion objective (e.g., 40x or 63x). |

| Environmental Control | Maintain cells at 37°C and 5% CO2 during imaging. |

Minimizing Phototoxicity: To ensure cell viability during time-lapse imaging, it is crucial to minimize light exposure. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

IV. Flow Cytometry Protocol

This compound can also be used to quantify the unfolded protein load in a cell population by flow cytometry.

1. Cell Preparation:

-

Prepare a single-cell suspension of your control and treated cells.

2. Staining:

-

Stain the cells with 50 µM this compound in a cysteine-free medium for 30 minutes at 37°C.

3. Washing:

-

Centrifuge the cells and discard the supernatant.

-

Gently wash the cells once with PBS.

4. Resuspension and Analysis:

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the cells using a flow cytometer with a 405 nm laser for excitation and a filter set appropriate for the 495-555 nm emission range.

Data Presentation and Analysis

Quantitative Data Summary

The solvatochromic nature of this compound allows for the estimation of the local polarity around unfolded proteins. The emission maximum of the probe shifts to longer wavelengths (red-shift) in more polar environments. While a detailed table of emission maxima in various solvents for this compound is not available, the general trend for similar solvatochromic probes is presented below for illustrative purposes.

Table 1: Solvatochromic Shift of Representative Probes (Illustrative)

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Dioxane | 2.2 | ~400-450 nm |

| Chloroform | 4.8 | ~450-500 nm |

| Acetonitrile | 37.5 | ~500-550 nm |

| Water | 80.1 | ~530-600 nm |

Note: The exact emission maxima will vary for this compound and should be determined experimentally.

Spectral Phasor Analysis

For a more in-depth analysis of the subcellular polarity, spectral phasor analysis of the this compound emission can be performed. This technique transforms the spectral information from each pixel of an image into a point on a phasor plot, allowing for the visualization and quantification of different spectral components corresponding to varying polarities.

Visualizations

Signaling Pathway: Unfolded Protein Response and this compound Activation

Caption: Mechanism of this compound activation in the context of the Unfolded Protein Response.

Experimental Workflow for Live-Cell Imaging with this compound

Caption: Step-by-step experimental workflow for live-cell imaging using this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak signal | - Low level of unfolded proteins in control cells. - Probe degradation. - Incorrect filter settings. | - Include a positive control (e.g., cells treated with a known stress inducer). - Use freshly prepared staining solution. - Ensure excitation and emission wavelengths are correctly set. |

| High background | - Incomplete removal of excess probe. - Autofluorescence of cells or medium. | - Perform an additional wash step. - Use a phenol red-free imaging medium. - Acquire a background image from an unstained sample and subtract it from the experimental images. |

| Cell death/toxicity | - High probe concentration. - Phototoxicity from prolonged light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Minimize laser power and exposure time during imaging. |

Conclusion

This compound is a versatile and sensitive fluorescent probe for monitoring proteostasis in live cells. Its ability to report on both the abundance of unfolded proteins and the polarity of their local environment provides researchers with a powerful tool to investigate cellular responses to stress and the efficacy of therapeutic interventions targeting protein folding pathways. By following the detailed protocols and guidelines presented in this document, researchers can effectively utilize this compound to gain novel insights into the complex processes governing cellular health and disease.

References

Application Notes and Protocols for Ntpan-MI in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ntpan-MI is a powerful fluorogenic probe designed for the quantitative analysis of subcellular polarity changes that occur as a result of protein unfolding. Its fluorescence is selectively activated upon covalent labeling of exposed thiol residues on unfolded proteins, providing a direct measure of proteostasis collapse. This "molecular chameleon" is a valuable tool for researchers studying cellular stress, protein folding diseases, and the effects of various therapeutic agents on proteome stability. These application notes provide detailed protocols for the use of this compound in cell culture, including optimal concentrations and methodologies for both fluorescence microscopy and flow cytometry.

Mechanism of Action

This compound is a thiol-reactive fluorogen. Its fluorescence is quenched in its unbound state. Upon protein unfolding, cysteine residues that are typically buried within the protein's hydrophobic core become exposed. This compound selectively reacts with these exposed thiols. The subsequent binding to the hydrophobic environment of the unfolded protein restricts the intramolecular rotation of the probe, leading to a significant increase in fluorescence emission. This dual-requirement of thiol reactivity and a hydrophobic environment makes this compound highly selective for unfolded proteins.

Data Presentation

The following table summarizes the recommended starting concentrations and incubation times for this compound in various cell lines based on published data. It is important to note that optimal conditions may vary depending on the specific cell type and experimental conditions, and therefore, empirical optimization is recommended.

| Cell Line | This compound Concentration (µM) | Incubation Time (minutes) | Application | Reference |

| P815 (Murine mastocytoma) | 50 | 30 | Flow Cytometry | [1] |

| A549 (Human lung carcinoma) | 50 | 30 | Flow Cytometry, Confocal Microscopy | [1] |

| Neuro-2a (Mouse neuroblastoma) | 50 | 30 | Confocal Microscopy | [2] |

| HEK293 (Human embryonic kidney) | Not specified, but used in the study | Not specified | General application | [3] |

Signaling Pathway

This compound does not trigger a specific signaling pathway. Instead, it serves as an indicator of proteostasis collapse, which is a downstream consequence of various cellular stress signaling pathways. The diagram below illustrates a generalized overview of the major stress response pathways—the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR)—that are activated in response to an accumulation of unfolded proteins.

Caption: Cellular stress pathways leading to proteostasis collapse detected by this compound.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound powder in anhydrous dimethyl sulfoxide (DMSO).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

This compound Staining Solution (50 µM):

-

Warm the complete cell culture medium (CCM) to 37°C.

-

Dilute the this compound stock solution in the pre-warmed CCM to a final concentration of 50 µM. For example, add 5 µL of a 10 mM stock solution to 995 µL of CCM.

-

Use the staining solution immediately.

Protocol for Staining Cells for Confocal Microscopy

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture overnight, or until the desired confluency is reached (typically 70-80%).

-

Induction of Stress (Optional): Treat cells with the desired stress-inducing agent for the appropriate duration. Include a vehicle-treated control group.

-

Washing: Gently remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Staining: Add the 50 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.[2]

-

Washing: Discard the staining solution and gently wash the cells once with PBS.

-

Counterstaining (Optional): If desired, incubate the cells with other fluorescent stains (e.g., nuclear or organelle-specific dyes) according to the manufacturer's instructions.

-

Washing: Wash the cells once with PBS.

-

Fixation (Optional but Recommended): Fix the cells with 4% paraformaldehyde (PFA) in PBS for 5-10 minutes at room temperature.

-

Final Wash: Wash the cells twice with PBS.

-

Imaging: Add fresh PBS to the cells and proceed with imaging on a confocal microscope. Recommended excitation/emission settings are 405 nm excitation and collection of emission between 495-555 nm.

Protocol for Staining Cells for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension from your experimental and control groups. For adherent cells, this will involve trypsinization followed by neutralization with CCM.

-

Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in CCM.

-

Staining: Add the 50 µM this compound staining solution to the cell suspension and incubate for 30 minutes at 37°C in a cell culture incubator.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold PBS.

-

Repeat Wash: Repeat the washing step once more.

-

Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).

-

Data Acquisition: Analyze the cells on a flow cytometer. Use a violet laser (405 nm) for excitation and collect the emission signal using a filter appropriate for the emission spectrum of this compound (e.g., a 525/50 nm bandpass filter).

Experimental Workflow

The following diagram outlines the general workflow for a cell-based assay using this compound.

Caption: Experimental workflow for using this compound in cell culture.

Important Considerations

-

Optimization: The provided concentration and incubation times are a starting point. It is highly recommended to perform a titration of this compound and a time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

-

Controls: Always include appropriate controls in your experiments, such as unstained cells (for background fluorescence), vehicle-treated cells (negative control), and cells treated with a known inducer of proteostasis collapse (positive control).

-

Photostability: As with any fluorescent probe, minimize the exposure of this compound to light to prevent photobleaching.

-

Quantitative Analysis: For quantitative assessment of proteostasis, flow cytometry is generally preferred over microscopy due to its ability to analyze a large number of single cells.

References

- 1. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ntpan-MI in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ntpan-MI: A Fluorescent Probe for Proteostasis Assessment

This compound is a fluorescent probe designed for the detection of unfolded proteins within cells, providing a valuable tool for assessing cellular proteostasis.[1][2] Its fluorescence is selectively activated upon binding to exposed thiol groups on unfolded proteins.[1][2] This property makes this compound a sensitive indicator of cellular stress and proteostasis collapse, which are implicated in various disease states and are of significant interest in drug development.[2] A key advantage of this compound is its ability to stain unfolded proteins in both the cytoplasm and the nucleus, offering a comprehensive view of cellular stress responses. Furthermore, its fluorescence in a longer wavelength range results in an improved signal-to-noise ratio, often eliminating the need for background subtraction.

Recommended Filter Set Configuration for this compound in Confocal Microscopy